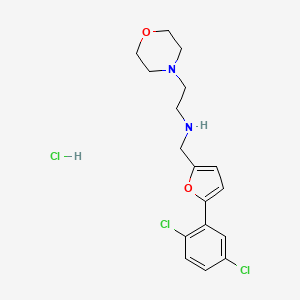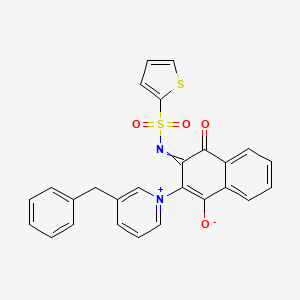
C26H18N2O4S2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C26H18N2O4S2 is a drug-like molecule known for its unique chemical structure and properties . This compound is characterized by its complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of C26H18N2O4S2 involves several steps, including the use of specific reagents and reaction conditions. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The preparation process is designed to ensure high yield and purity, making it suitable for industrial production.
Analyse Chemischer Reaktionen
C26H18N2O4S2: undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
C26H18N2O4S2: has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of C26H18N2O4S2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
C26H18N2O4S2: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups or molecular frameworks. For example, compounds with similar thiazolidinone or naphthalene moieties may exhibit comparable chemical behavior. This compound is unique in its specific arrangement of atoms and the resulting chemical properties .
Eigenschaften
Molekularformel |
C26H18N2O4S2 |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
2-(3-benzylpyridin-1-ium-1-yl)-4-oxo-3-thiophen-2-ylsulfonyliminonaphthalen-1-olate |
InChI |
InChI=1S/C26H18N2O4S2/c29-25-20-11-4-5-12-21(20)26(30)24(23(25)27-34(31,32)22-13-7-15-33-22)28-14-6-10-19(17-28)16-18-8-2-1-3-9-18/h1-15,17H,16H2 |
InChI-Schlüssel |
ZHTWNJMWIAWQEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C[N+](=CC=C2)C3=C(C4=CC=CC=C4C(=O)C3=NS(=O)(=O)C5=CC=CS5)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,6aS)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12624489.png)
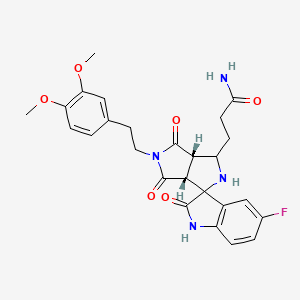
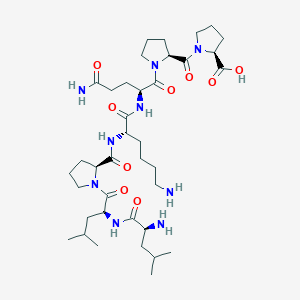
![4-(4-Methoxyphenyl)-4-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12624508.png)

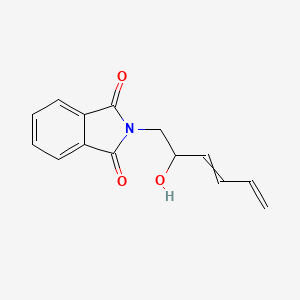
![6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B12624525.png)
![4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12624533.png)
![4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline](/img/structure/B12624539.png)
![6-(4-Fluorophenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12624560.png)
![N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine](/img/structure/B12624565.png)
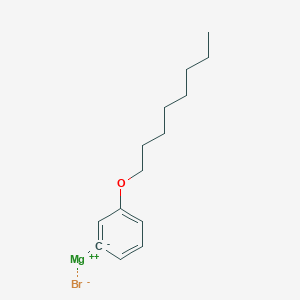
![Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane](/img/structure/B12624595.png)
